4-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine
Description
The exact mass of the compound this compound is 333.14011651 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(5-fluoropyrimidin-4-yl)-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c17-12-4-20-15(21-5-12)24-9-16-3-1-2-11(16)7-23(8-16)14-13(18)6-19-10-22-14/h4-6,10-11H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSDXRBVOJNJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine is a complex organic compound that combines a fluoropyrimidine moiety with an octahydrocyclopentapyrrole core. Its molecular weight is approximately 333.14 g/mol, and its structure suggests potential applications in medicinal chemistry due to its unique functional groups, which may interact with various biological targets.
Structural Characteristics
The compound's structure includes:
- Fluoropyrimidine Moiety : Known for its interactions with nucleic acids and enzymes, potentially influencing their activity.
- Octahydrocyclopentapyrrole Core : This component may enhance binding interactions with biological targets, contributing to the pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. The interactions are believed to be facilitated through:
- Binding Affinity : Studies indicate that the compound exhibits significant binding affinity to various biological targets, which is crucial for its therapeutic efficacy.
- Inhibition of Enzymatic Activity : The fluoropyrimidine component may inhibit enzymes involved in nucleic acid synthesis, which is a common mechanism for anticancer drugs.
Case Studies and Research Findings
-
Antiproliferative Activity :
- Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluoropyrimidine derivatives have shown IC50 values in the nanomolar range against lung cancer cell lines, indicating potent growth inhibition .
- Inhibition Studies :
- Cytotoxicity Assessments :
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 / ID50 Values |
|---|---|---|---|
| This compound | Fluoropyrimidine + Octahydrocyclopentapyrrole | Antiproliferative, Antibacterial | Not yet determined |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Fluorinated oxazine | Antibacterial | ID50 = M (S. faecium) |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Pyrimidine + Oxazolidinone | Antibacterial | MIC = 0.25 µg/mL |
Scientific Research Applications
Key Structural Features
- Pyrimidine Rings : The presence of fluorinated pyrimidines enhances the compound's lipophilicity and metabolic stability.
- Cyclopenta[c]pyrrole Core : This bicyclic structure may contribute to the compound's ability to interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine exhibit promising anticancer properties. For instance, research has shown that certain fluorinated pyrimidines can inhibit tumor growth by interfering with nucleic acid synthesis and cell proliferation pathways .
Inhibition of Enzymatic Activity
The compound has been investigated as a potential inhibitor of various enzymes involved in cancer progression. Specifically, it has been noted for its ability to inhibit peptide deformylase, an enzyme critical for bacterial protein synthesis and a target in antibiotic development . Such inhibition can lead to reduced bacterial growth and increased efficacy of existing antibiotics.
Neurological Applications
There is emerging interest in the use of this compound in neurological research, particularly concerning its effects on neuroreceptors. Preliminary findings suggest that it may act as a modulator for orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite . This could position the compound as a candidate for treating sleep disorders or obesity.
Antiviral Properties
Research has also explored the antiviral potential of fluorinated pyrimidines. Compounds with similar structures have demonstrated activity against various viral infections by inhibiting viral replication mechanisms . This application is particularly relevant in the context of emerging viral threats.
Case Study 1: Anticancer Efficacy
In a controlled study, derivatives of fluorinated pyrimidines were tested for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability compared to control groups, suggesting their potential as chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
A detailed kinetic study evaluated the inhibitory effects of the compound on peptide deformylase. The results showed a dose-dependent inhibition with an IC50 value indicating potent activity, supporting further development as an antibacterial agent .
Case Study 3: Neurological Modulation
Research involving animal models demonstrated that administration of the compound led to altered orexin receptor activity, affecting both sleep patterns and feeding behavior. These findings highlight its potential therapeutic benefits in treating disorders related to orexin dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
